Irsogladine maleate (2,4-diamino-6-[2,5-dichlorophenyl]-s-triazine maleate) is a synthetic compound primarily recognized for its role as a gastric mucosal protectant. [ [] https://www.semanticscholar.org/paper/513ce5a97ff481790a541cd5327982bed1eea3e5 ]. Initially developed for treating gastric ulcers, research has revealed its potential in various other areas, including inflammation modulation, angiogenesis inhibition, and influencing intercellular communication.
The synthesis of irsogladine maleate involves several chemical processes that ensure high yield and purity. According to patent literature, one method includes the reaction of 2,4-diamino-6-[2,5-dichlorophenyl]-s-triazine with maleic acid under controlled conditions to form the maleate salt. This method emphasizes minimizing byproduct formation to enhance yield and purity, which is critical for pharmaceutical applications .
Technical parameters for synthesis typically include:
Irsogladine maleate has a complex molecular structure characterized by its active moiety, 2,4-diamino-6-[2,5-dichlorophenyl]-s-triazine, combined with a maleate group. The molecular formula is , indicating the presence of chlorine atoms and multiple nitrogen functionalities that contribute to its biological activity.
The structural analysis reveals:
Irsogladine maleate participates in various chemical reactions that are crucial for its therapeutic effects. Notably:
The mechanism of action of irsogladine maleate involves several pathways:
Irsogladine maleate exhibits several important physical and chemical properties:
These properties contribute to its effectiveness as a therapeutic agent in gastroenterology.
Irsogladine maleate has several significant applications:
Irsogladine maleate (C₉H₇Cl₂N₅·C₄H₄O₄) was first developed in Japan during the 1980s as a novel gastroprotective agent. Its development marked a significant advancement in mucosal protectant pharmacology, as it introduced a mechanism fundamentally distinct from acid suppression or prostaglandin analogs. Pharmacologically, irsogladine is classified under the ATC code A02BX16 as a gastric mucosal protectant, differentiating it from antisecretory drugs like proton pump inhibitors (PPIs) or histamine H₂-receptor antagonists. A landmark 1987 randomized controlled trial established irsogladine's clinical superiority over gefarnate—a then-standard mucosal protectant—in ulcer healing rates and symptom relief, validating its unique mechanism of action [2] [4]. Chemically, it is designated as 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate, featuring a triazine backbone with dichlorophenyl and diamino substituents that confer its biological activity. Its small molecular weight (256.09 g/mol for the free base) facilitates systemic absorption and distribution throughout the gastrointestinal tract [4] [8].
Table 1: Pharmacological Classification of Irsogladine Maleate
Property | Classification | Therapeutic Category |
---|---|---|
Chemical Class | Triazine derivative | Mucosal Protectant |
Primary Mechanism | PDE inhibition / GJIC enhancement | Cytoprotective Agent |
Regulatory Category | A02BX16 (WHO ATC Code) | Anti-ulcer Agent |
The development of irsogladine addressed critical limitations in gastrointestinal therapeutics, particularly the incomplete protection offered by acid-suppressing drugs against non-acid-dependent mucosal injuries. While PPIs effectively reduce gastric acidity, they offer minimal protection in the lower GI tract where pH is neutral, leaving the small intestine vulnerable to injury from NSAIDs, bile acids, and enzymatic digestion. Furthermore, long-term PPI use has been associated with potential safety concerns, including microbiome alterations and nutrient malabsorption, necessitating alternative protective strategies [1] [5]. Irsogladine emerged as a solution by targeting fundamental mechanisms of mucosal integrity: intercellular communication, epithelial barrier function, and microcirculatory regulation. This approach provides "pan-gastrointestinal protection," safeguarding regions beyond the acid-exposed stomach. The clinical rationale was reinforced by epidemiological data showing high rates of NSAID-induced small intestinal injury (55–68% of long-term users) despite PPI co-therapy, highlighting the unmet need for mucosa-targeted agents [5] [9]. By enhancing the mucosa's intrinsic defense mechanisms rather than altering luminal chemistry, irsogladine represents a paradigm shift in managing drug-induced and inflammatory gastrointestinal injury.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1